3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine
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Overview
Description
3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable target for research in various scientific fields.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine can be achieved through several synthetic routes. One common method involves the reductive cyclization of substituted 2,2′-dinitrodiphenylamines under mild reduction conditions in an alkaline medium . Another approach includes the oxidative cyclization of 1,2-diaminobenzene derivatives . Industrial production methods often utilize multicomponent reactions and Pd-catalyzed N-arylation to achieve high yields and purity .
Chemical Reactions Analysis
3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The compound also interacts with specific molecular targets such as enzymes and receptors, disrupting their normal function and triggering apoptotic pathways .
Comparison with Similar Compounds
3-(4-fluorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against Mycobacterium tuberculosis.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with notable antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4/c1-21(2)11-18-15(12-23-26(18)14-9-7-13(22)8-10-14)19-20(21)25-17-6-4-3-5-16(17)24-19/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAEXMDBAMETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N=C41)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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